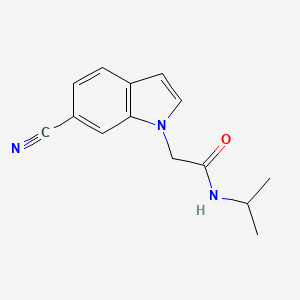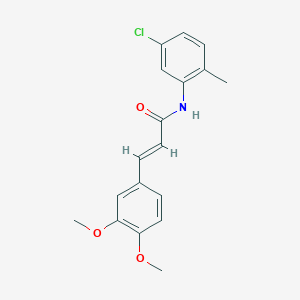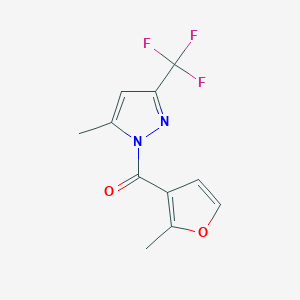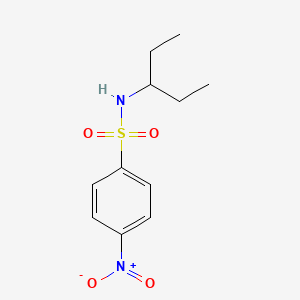
N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with 4-(trifluoromethoxy)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory or anticancer properties.
Agrochemicals: The compound can be utilized in the development of herbicides or pesticides.
Material Science: It may be employed in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
- N-(2-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(2-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO3S/c14-11-3-1-2-4-12(11)18-22(19,20)10-7-5-9(6-8-10)21-13(15,16)17/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHCZAVNCLBPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198557 | |
| Record name | N-(2-Fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878572-10-2 | |
| Record name | N-(2-Fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878572-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)




![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE](/img/structure/B5872410.png)
![Benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)

![(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5872439.png)
![N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine](/img/structure/B5872443.png)
![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)
